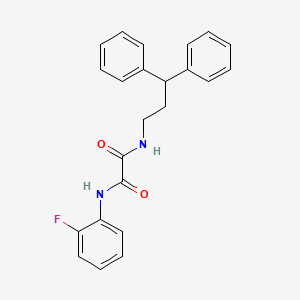

N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O2/c24-20-13-7-8-14-21(20)26-23(28)22(27)25-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREVEJTWOIVBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the diphenylpropyl and fluorophenyl precursors. These precursors are then reacted under specific conditions to form the oxalamide core. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the discovery of new therapeutic agents.

Medicine: The medical applications of this compound include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its biological activity, leading to downstream effects in various pathways.

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- Hydrophobicity : The 3,3-diphenylpropyl group in the target compound likely enhances lipophilicity compared to smaller N1 substituents like 4-chlorophenyl or adamantyl groups. This may improve membrane permeability in pharmaceutical contexts .

- Electronic Effects : The 2-fluorophenyl group provides moderate electron-withdrawing effects, similar to 4-chlorophenyl in antiviral compounds , but contrasts with electron-donating groups like methoxy in flavoring agents (e.g., S336) .

Key Observations :

- Pharmaceutical Potential: The target compound’s diphenylpropyl group may mimic hydrophobic interactions seen in adamantyl-based sEH inhibitors , while the 2-fluorophenyl group could enhance metabolic stability compared to chlorine or methoxy groups .

- Safety Profile: If used in food, the target compound would require evaluation against S336’s NOEL benchmark (100 mg/kg/day) .

Key Observations :

- Synthesis : The target compound’s synthesis may face challenges in coupling the bulky diphenylpropyl group, necessitating optimized conditions (e.g., elevated temperatures, polar aprotic solvents) .

- Purity : Silica gel chromatography (used in adamantyl derivatives ) or trituration (as in ) may be required for purification.

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Chemical Formula : CHFNO

- Molecular Weight : 319.35 g/mol

The compound features a diphenylpropyl moiety and a fluorophenyl group attached to an oxalamide core, which may influence its biological activity through interactions with specific molecular targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Intermediates : The synthesis begins with the reaction of 3,3-diphenylpropylamine with 2-fluorophenyl oxalic acid chloride.

- Formation of Oxalamide : The final product is formed via condensation reactions under controlled conditions.

Various characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Anticonvulsant Properties

Research published in the European Journal of Medicinal Chemistry highlighted the anticonvulsant activity of this compound in animal models. The study indicated that this compound could reduce seizure frequency and intensity, suggesting its potential as a therapeutic agent for epilepsy.

Anti-inflammatory Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. It appears to modulate enzyme activity related to inflammatory processes, potentially leading to reduced inflammation in various biological contexts.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Study on Anticonvulsant Activity

A notable study conducted on animal models demonstrated the efficacy of this compound in reducing seizures induced by chemical agents. The results indicated significant anticonvulsant effects compared to control groups. Further investigations are warranted to elucidate the precise mechanisms underlying these effects.

Anti-inflammatory Research

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.